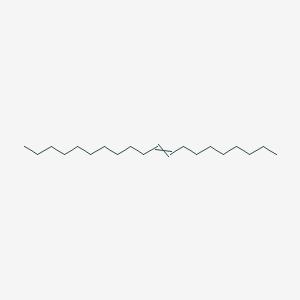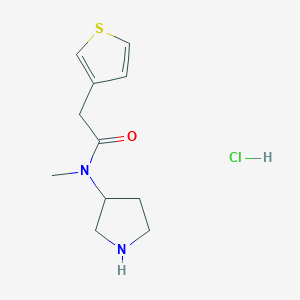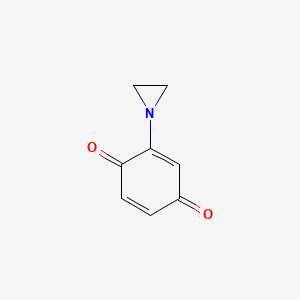
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring, a bromothiophene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This is followed by the sulfonylation of the bromothiophene to introduce the sulfonyl group. The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. Finally, the tert-butyl carbamate group is introduced via a carbamation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromothiophene moiety may also play a role in binding to specific sites on enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Uniqueness
(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the tert-butyl carbamate group, which can enhance the compound’s stability and solubility. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H19BrN2O4S2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-9-6-7-16(8-9)22(18,19)11-5-4-10(14)21-11/h4-5,9H,6-8H2,1-3H3,(H,15,17)/t9-/m0/s1 |
InChI Key |
LACATDYALVQWEF-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


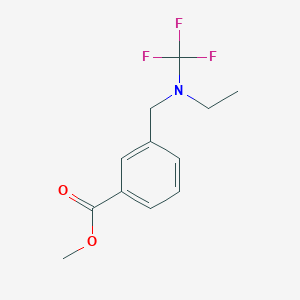
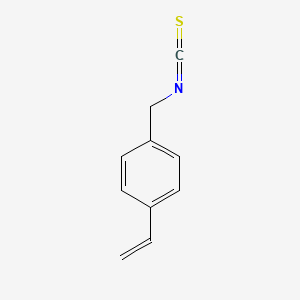
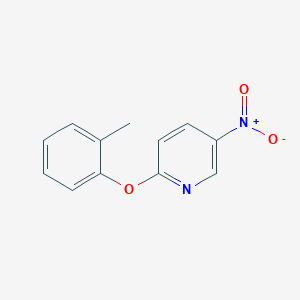

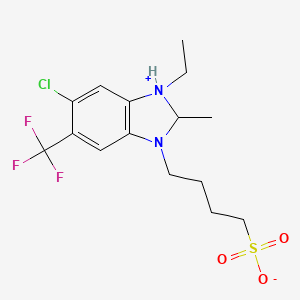
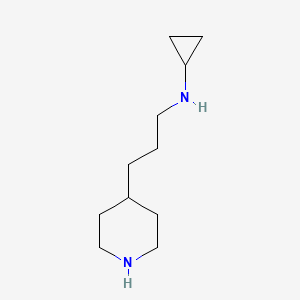
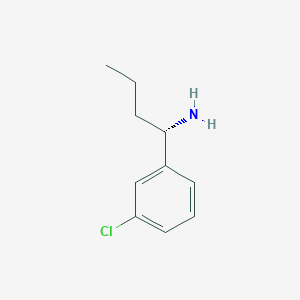
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)


